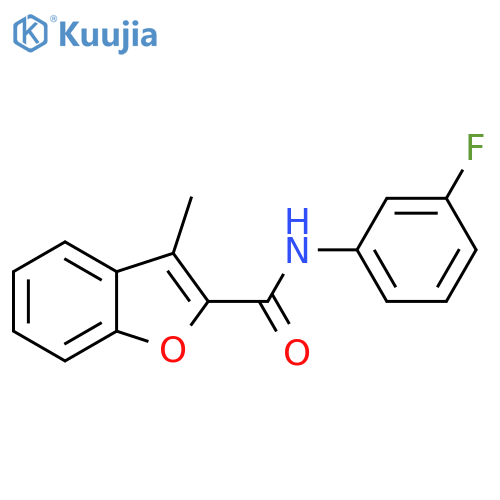

Cas no 460993-39-9 (N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide)

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide

- 2-Benzofurancarboxamide, N-(3-fluorophenyl)-3-methyl-

-

- インチ: 1S/C16H12FNO2/c1-10-13-7-2-3-8-14(13)20-15(10)16(19)18-12-6-4-5-11(17)9-12/h2-9H,1H3,(H,18,19)

- InChIKey: RJAZFPMNNIWFMR-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=CC=C2C(C)=C1C(NC1=CC=CC(F)=C1)=O

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1787-0920-5μmol |

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

460993-39-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1787-0920-25mg |

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

460993-39-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1787-0920-10μmol |

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

460993-39-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1787-0920-15mg |

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

460993-39-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1787-0920-3mg |

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

460993-39-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1787-0920-2mg |

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

460993-39-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1787-0920-30mg |

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

460993-39-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1787-0920-50mg |

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

460993-39-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1787-0920-4mg |

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

460993-39-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1787-0920-20μmol |

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide |

460993-39-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

3. Back matter

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamideに関する追加情報

Professional Introduction to N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide (CAS No. 460993-39-9)

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide, identified by its CAS number 460993-39-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzofuran family, a class of heterocyclic aromatic compounds known for their diverse biological activities and potential therapeutic applications.

The structural framework of N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a fluorine atom at the 3-position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the benzofuran core and the amide group provide a platform for further chemical modifications, enabling the development of derivatives with tailored pharmacological profiles.

In recent years, there has been a surge in research focused on identifying novel scaffolds for the development of next-generation therapeutics. N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide has emerged as a promising candidate due to its structural complexity and potential biological activity. Studies have demonstrated that compounds within this class exhibit inhibitory effects on various enzymatic targets, making them valuable tools in the discovery of new drugs.

The benzofuran moiety is particularly noteworthy for its role in medicinal chemistry. Benzofuran derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine at the 3-position of the phenyl ring further modulates these properties, enhancing binding affinity and selectivity. This modification is particularly relevant in the context of drug design, where small changes in molecular structure can lead to significant improvements in therapeutic efficacy.

Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying lead compounds for drug development. N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide has been utilized in virtual screening campaigns to identify potential inhibitors of key biological pathways. These studies have highlighted its potential as a scaffold for further optimization, leading to the development of novel analogs with enhanced pharmacokinetic properties.

The amide group in N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide also plays a crucial role in determining its biological activity. Amides are well-known for their ability to modulate protein-protein interactions and enzyme function. By serving as a hinge region or an anchor point, the amide group can facilitate the binding of the compound to its target proteins, thereby modulating cellular processes. This property makes it an attractive feature for drug design, as it allows for precise tuning of molecular interactions.

In vitro studies have revealed that N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide exhibits promising activity against several disease-related targets. For instance, preliminary data suggest that it may inhibit the activity of enzymes involved in cancer cell proliferation and survival. Additionally, its ability to interact with specific protein receptors has implications for the development of drugs targeting neurological disorders. These findings underscore the compound's potential as a starting point for further drug discovery efforts.

The synthesis of N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide

The role of fluorine atoms in pharmaceutical chemistry cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic properties, including enhanced bioavailability and prolonged half-life. The presence of a fluorine atom at the 3-position of the phenyl ring in N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide

Ongoing research is focused on elucidating the mechanisms by which N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide interacts with biological targets at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to determine high-resolution structures of complexes formed between this compound and its target proteins. These structural insights are crucial for understanding its mode of action and for guiding future modifications aimed at improving therapeutic efficacy.

The integration of machine learning and artificial intelligence into drug discovery has opened new avenues for exploring novel molecular structures like N-(

460993-39-9 (N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide) 関連製品

- 2246691-45-0(1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine)

- 2229544-18-5(2-phenyl-5-(prop-2-yn-1-yl)thiophene)

- 1018052-77-1(ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate)

- 2418720-65-5((9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate)

- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)

- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)

- 2228655-77-2(2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine)

- 1807295-07-3(Methyl 3-cyano-5-ethyl-2-mercaptobenzoate)

- 1429181-40-7(1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine)

- 145743-63-1(WAY127093B (racemate))